

An In-depth Technical Guide to the Isotopic Purity of Ticagrelor-d4

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Compound of Interest

Compound Name: *Ticagrelor-d4*

Cat. No.: *B15573000*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of **Ticagrelor-d4**, a deuterated analog of the antiplatelet drug Ticagrelor. The isotopic purity of such stable isotope-labeled internal standards is critical for the accuracy and precision of quantitative bioanalytical methods.

Ticagrelor-d4 is utilized as an internal standard in pharmacokinetic and metabolic studies of Ticagrelor. Its efficacy in these roles is directly dependent on its isotopic enrichment and the absence of undeuterated or partially deuterated species. This document details the experimental protocols for assessing this purity and presents typical quantitative data.

Quantitative Analysis of Isotopic Purity

The isotopic purity of a deuterated compound is defined by the relative abundance of its different isotopic variants (isotopologues). For **Ticagrelor-d4**, the primary species of interest are the fully deuterated (d4) form and any residual, partially deuterated (d1, d2, d3), and undeuterated (d0) forms. High-resolution mass spectrometry (HRMS) is the definitive technique for quantifying this distribution.

Below is a summary of typical isotopic purity data for a high-quality batch of **Ticagrelor-d4**.

Isotopologue	Notation	Mass Shift (vs. d0)	Typical Abundance (%)
Undeuterated Ticagrelor	d0	0	< 0.1
Monodeuterated Ticagrelor	d1	+1	< 0.5
Dideuterated Ticagrelor	d2	+2	< 1.0
Trideuterated Ticagrelor	d3	+3	< 2.0
Tetradeguterated Ticagrelor	d4	+4	> 96.5

Experimental Protocols

The determination of isotopic purity relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Purity Determination by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the preferred method for determining the isotopic distribution of deuterated compounds. It provides the necessary resolution to separate and accurately measure the mass of each isotopologue.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **Ticagrelor-d4** in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

- Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm) is suitable for separation.
 - Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Column Temperature: 40 °C.
- High-Resolution Mass Spectrometry (HRMS) Conditions:
 - Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for Ticagrelor.
 - Scan Mode: Full scan mode over a mass range that includes all expected isotopologues (e.g., m/z 500-550).
 - Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
 - Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for each isotopologue and integrating the peak areas. The relative abundance of each is calculated as a percentage of the total integrated area of all isotopologues.

A strategy combining liquid chromatography with high-resolution mass spectrometry is crucial for accurately determining the isotopic enrichment of deuterated compounds[1].

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is excellent for determining isotopic distribution, NMR spectroscopy is used to confirm the location of the deuterium labels and to assess for any structural impurities.

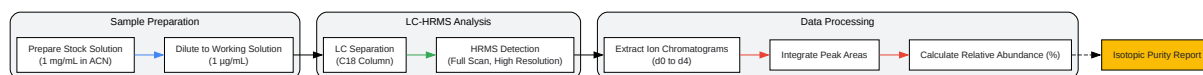
Quantitative NMR (qNMR) can also be used to determine isotopic enrichment.

Methodology:

- Sample Preparation:
 - Dissolve an accurately weighed amount of **Ticagrelor-d4** in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
 - For qNMR, a certified internal standard with a known concentration is added.
- ^1H NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Analysis: The ^1H NMR spectrum is used to identify any residual proton signals at the sites of deuteration. The integration of these residual signals relative to the integration of a non-deuterated proton signal in the molecule allows for the calculation of the percentage of deuterium incorporation at each labeled position. Quantitative proton NMR (qHNMR) has been successfully employed for the purity determination of Ticagrelor-related compounds[2][3].
- ^2H (Deuterium) NMR Spectroscopy:
 - Instrument: An NMR spectrometer equipped with a deuterium probe.
 - Analysis: ^2H NMR provides direct detection of the deuterium nuclei. The spectrum will show signals corresponding to each deuterated position, confirming the location of the labels. The relative integrals of these signals can provide information on the relative isotopic enrichment at different sites.

Visualizations

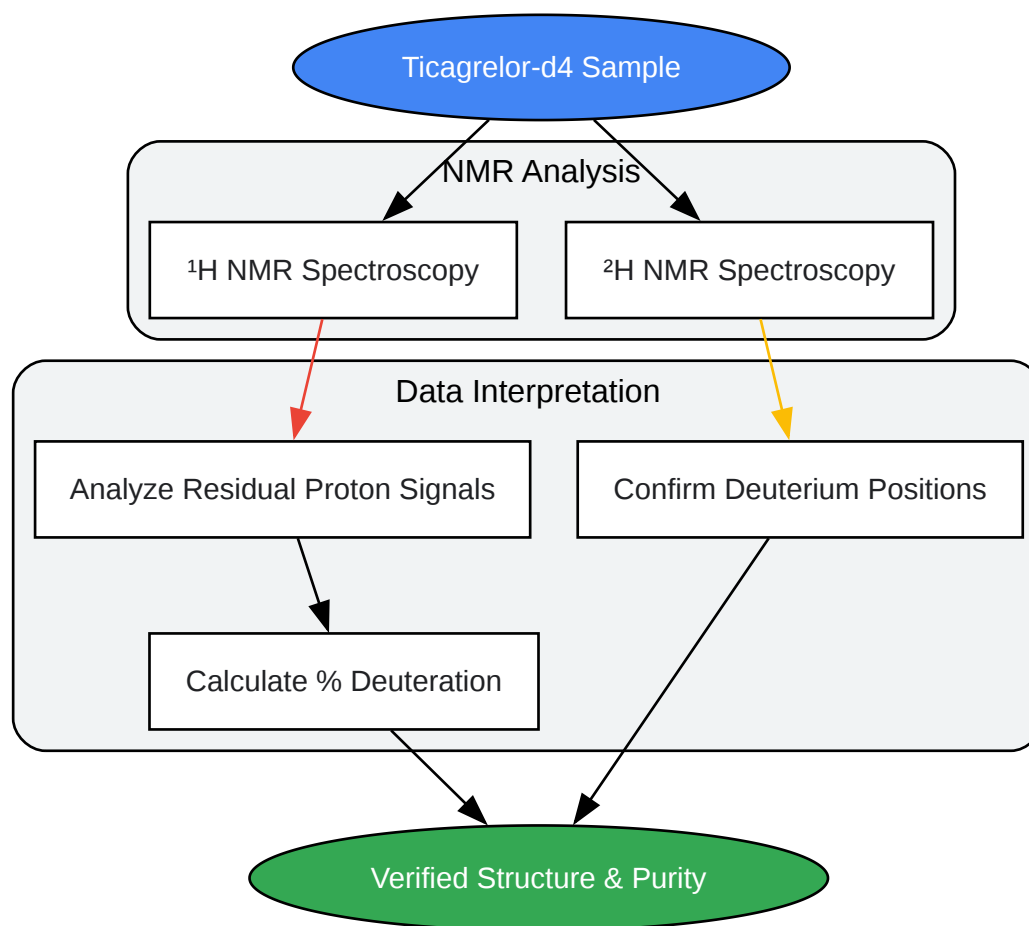
Experimental Workflow for Isotopic Purity Analysis by LC-HRMS



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Caption: Workflow for LC-HRMS determination of **Ticagrelor-d4** isotopic purity.

Logical Flow for NMR-based Structural and Purity Verification



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Caption: NMR workflow for structural confirmation and purity assessment.

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